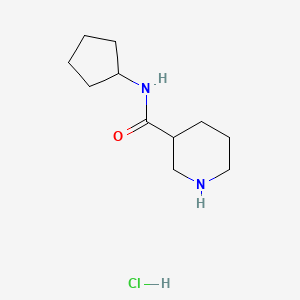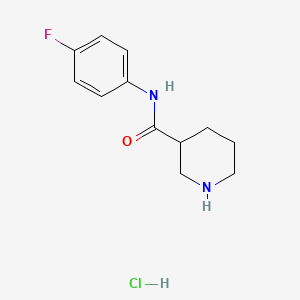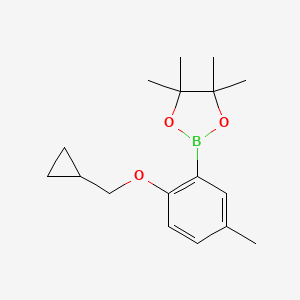
1-Chloro-2,5-difluoro-4-iodobenzene
Descripción general
Descripción
1-Chloro-2,5-difluoro-4-iodobenzene is an aromatic organic compound characterized by the presence of chlorine, fluorine, and iodine atoms on a benzene ring
Mecanismo De Acción
Target of Action
It is known that halogenated aromatic compounds like this often interact with various enzymes and receptors in the body .
Mode of Action
It is known that halogenated aromatic compounds can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .
Biochemical Pathways
Halogenated aromatic compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
It is known that halogenated aromatic compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2,5-difluoro-4-iodobenzene. For instance, the compound’s stability can be affected by factors such as temperature and pH . Furthermore, the compound’s efficacy can be influenced by factors such as the presence of other compounds or the physiological state of the organism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-iodobenzene can be synthesized through several methods, including halogenation reactions. One common approach involves the sequential halogenation of benzene or its derivatives. For instance, starting with benzene, one can first introduce a chlorine atom via chlorination, followed by fluorination and iodination steps.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactions under controlled conditions. These reactions require precise temperature and pressure control to ensure the selective introduction of halogen atoms.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,5-difluoro-4-iodobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of dihalogenated benzene derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2,5-difluoro-4-iodobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems. Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or in drug discovery. Industry: It is employed in the development of advanced materials and chemical sensors.
Comparación Con Compuestos Similares
1-Chloro-2,5-difluoro-4-iodobenzene is unique due to its combination of halogen atoms on the benzene ring. Similar compounds include:
1,2-Dichloro-4-iodobenzene
1,4-Difluoro-2-iodobenzene
1-Chloro-2,4,5-trifluorobenzene
These compounds differ in the placement and number of halogen atoms, leading to variations in their chemical properties and reactivity.
Propiedades
IUPAC Name |
1-chloro-2,5-difluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIRZHIXWRVIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679553 | |
| Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097871-23-2 | |
| Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424831.png)


![N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424837.png)
![N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424838.png)

![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)







